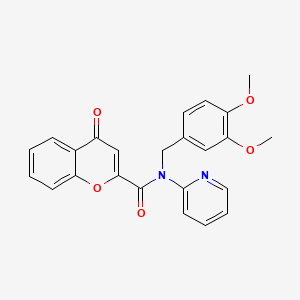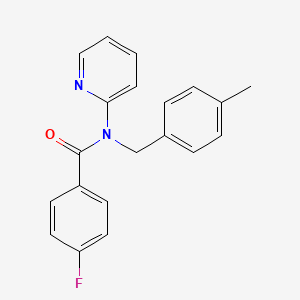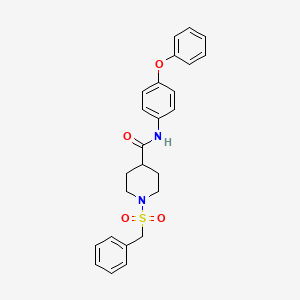
N-(4-methylphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a propoxy group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-methylphenylamine with benzoyl chloride to form N-(4-methylphenyl)benzamide.
Introduction of the Propoxy Group: The benzamide derivative is then reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Attachment of the Thiophen-2-ylmethyl Group: Finally, the compound is reacted with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with various biological targets.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its targets. The propoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
- N-(4-METHYLPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-METHYLPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-METHYLPHENYL)-3-BUTOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
Comparison: The uniqueness of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and its solubility in organic solvents.
Properties
Molecular Formula |
C22H23NO2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO2S/c1-3-13-25-20-7-4-6-18(15-20)22(24)23(16-21-8-5-14-26-21)19-11-9-17(2)10-12-19/h4-12,14-15H,3,13,16H2,1-2H3 |
InChI Key |
KNIBLZCLPKTSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B11348063.png)


![2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11348090.png)


![7-(2,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348112.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B11348135.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11348142.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348145.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11348150.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide](/img/structure/B11348155.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11348160.png)
